5-(6-Bromohexyl)-phenanthridinium bromide
Description
Historical Trajectory and Contemporary Relevance of Phenanthridinium Scaffolds in Biological Research
The journey of phenanthridinium compounds in biological research began in the early 20th century with the discovery of their potent trypanocidal activity. nih.govnih.govmdpi.com In the 1930s, these agents were identified as effective against trypanosomes, the parasites responsible for African trypanosomiasis (sleeping sickness) in humans and Nagana in livestock. nih.govgoogle.comnih.gov This led to the development of drugs like ethidium (B1194527) and isometamidium, which remain in veterinary use to this day. nih.govgoogle.com
A significant milestone occurred in the mid-20th century when the mechanism of action for these compounds was linked to their ability to interact with nucleic acids. nih.govmdpi.com This discovery, particularly the DNA intercalation capability of ethidium bromide, propelled the phenanthridinium scaffold into the forefront of molecular biology. Beginning in the 1960s, ethidium bromide became an indispensable tool as a fluorescent stain for visualizing DNA and RNA in electrophoresis gels, a role it still occupies in many laboratories. nih.govmdpi.com Its derivative, propidium (B1200493) iodide, was developed as a powerful probe for assessing cell viability by distinguishing between live and dead cells based on membrane integrity. nih.govmdpi.com
After a period of decreased focus, scientific interest in phenanthridinium scaffolds has resurged in the 21st century. nih.govmdpi.com Researchers are exploring their potential beyond classic applications, investigating their antiparasitic, antitumor, and antiviral properties. nih.govmdpi.comnih.gov The core structure is now being used as a template for designing new therapeutic agents, including novel anticancer drugs like phenanthriplatin, which combines the DNA-targeting ability of phenanthridine (B189435) with the cytotoxic properties of platinum. nih.gov This renewed interest underscores the enduring relevance of the phenanthridinium system as a privileged scaffold in medicinal chemistry and chemical biology. nih.govmdpi.com
The Phenanthridinium Cation as a Fundamental Motif for Molecular Probes and Agents
The utility of the phenanthridinium scaffold in biological applications is intrinsically linked to the properties of its cationic form. The positive charge on the quaternized nitrogen atom and the planar, aromatic nature of the ring system are the key features that define its function as a molecular probe and the active component of various biological agents.
The defining characteristic of the phenanthridinium cation is its ability to insert itself between the base pairs of double-stranded DNA and RNA, a process known as intercalation. nih.gov This interaction is driven by the large, hydrophobic surface of the aromatic rings stacking with the nucleic acid bases. The intercalation process has several important consequences:
Fluorescence Enhancement: Many phenanthridinium derivatives, most notably ethidium bromide, exhibit a dramatic increase in fluorescence quantum yield upon intercalation. In an aqueous solution, the fluorescence is often quenched, but within the protected, hydrophobic environment of the DNA double helix, the molecule's fluorescence is intensely enhanced. This "light-up" property is the basis for its use as a nucleic acid stain.
Structural Perturbation: The insertion of the planar cation forces the DNA helix to unwind and lengthen, which can interfere with essential cellular processes like DNA replication and transcription. This disruption of nucleic acid metabolism is the foundation of the antimicrobial and antitumor activities of many phenanthridinium-based compounds.
The permanent positive charge, typically achieved through alkylation of the ring's nitrogen, is crucial for the initial electrostatic attraction to the negatively charged phosphate backbone of nucleic acids, facilitating the subsequent intercalation. This combination of planarity and positive charge makes the phenanthridinium cation an exceptional motif for designing molecules that target DNA and RNA. These designed molecules serve as fluorescent probes for cellular imaging, agents for studying nucleic acid structure, and as potential therapeutics that derive their activity from DNA binding.
Introduction to 5-(6-Bromohexyl)-phenanthridinium Bromide as a Versatile Synthetic Precursor for Advanced Research
Building upon the foundational properties of the phenanthridinium cation, chemists have designed derivatives that can be readily incorporated into more complex molecular architectures. This compound is a prime example of such a versatile synthetic precursor.
This compound is synthesized through the quaternization of the nitrogen atom of phenanthridine with an alkylating agent, in this case, 1,6-dibromohexane. This reaction attaches a six-carbon alkyl chain to the nitrogen, creating the positively charged phenanthridinium core. Crucially, the other end of the hexyl chain retains a bromine atom.
The significance of this compound lies in this terminal bromine, which serves as a reactive handle for further chemical modification. The bromohexyl group acts as a flexible linker, separating the DNA-intercalating phenanthridinium headgroup from a site of potential conjugation. This allows for the covalent attachment of a wide variety of other molecules via nucleophilic substitution reactions, without significantly compromising the intercalating ability of the core scaffold.
This strategic design enables the synthesis of sophisticated molecular probes and conjugates. For example, researchers can attach:
Polyamines: To create agents with enhanced DNA binding affinity or specific cellular uptake properties.
Nucleobases: To generate conjugates that can recognize specific sequences of single-stranded RNA or DNA. nih.gov
Peptides or other targeting moieties: To direct the phenanthridinium core to specific cells or subcellular locations.
Therefore, this compound is not typically an end-product for biological applications itself, but rather a critical intermediate. It provides a straightforward and efficient route to a diverse library of phenanthridinium-based molecules tailored for advanced research in areas such as drug delivery, bio-imaging, and diagnostics.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
133954-04-8 |
|---|---|
Molecular Formula |
C19H21Br2N |
Molecular Weight |
423.2 g/mol |
IUPAC Name |
5-(6-bromohexyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C19H21BrN.BrH/c20-13-7-1-2-8-14-21-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)21;/h3-6,9-12,15H,1-2,7-8,13-14H2;1H/q+1;/p-1 |
InChI Key |
QDIUUHKWAMZONG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCBr.[Br-] |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for 5 6 Bromohexyl Phenanthridinium Bromide
Synthetic Approaches for Phenanthridine (B189435) Core Synthesis
The construction of the fundamental phenanthridine ring system can be achieved through a variety of synthetic methodologies, including radical-mediated reactions, transition-metal-catalyzed cross-couplings, and intramolecular cyclizations.
Radical-Mediated Annulation and Cyclization Reactions
Radical-mediated pathways offer a powerful tool for the formation of the phenanthridine core. One notable approach involves the cyclization of biphenyl (B1667301) isocyanides. This reaction can be initiated using a C(sp³)–H bond adjacent to a heteroatom, proceeding through a radical insertion/cyclization mechanism. The use of microwave assistance can significantly accelerate this process, leading to good to excellent yields of the phenanthridine derivatives. Kinetic studies, including isotope effects and radical inhibition experiments, have provided strong evidence supporting a radical-based mechanism for this transformation.
Another strategy employs the photoinduced generation of iminyl radicals from oxime carbonates. Under photolysis conditions, these precursors yield 3-substituted 6-methylphenanthridines in high yields. A key advantage of this method is the generation of environmentally benign and easily removable byproducts, such as carbon dioxide and alcohols or phenols. The electronic nature of the substituents on the starting materials has been observed to have a negligible impact on the reaction's efficiency. nih.gov
Catalytic Cross-Coupling Methods for Phenanthridine Formation
Palladium-catalyzed cross-coupling reactions represent a versatile and widely used method for constructing the phenanthridine skeleton. One common strategy involves a cascade reaction that combines a Suzuki coupling with a subsequent intramolecular condensation. In a one-pot synthesis, an appropriately substituted aromatic ortho-bromoaldehyde can be coupled with an ortho-aminobenzeneboronic acid derivative in the presence of a palladium catalyst, such as Pd(PPh₃)₄. This initial cross-coupling is followed by spontaneous deprotection and intramolecular condensation to yield the phenanthridine product. This method is valued for its broad substrate scope and good product yields.
The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's outcome. For instance, the combination of Pd(OAc)₂, PPh₃, and Cs₂CO₃ in DMA at elevated temperatures has been shown to be a highly effective catalytic system for this transformation.
| Catalyst System Component | Role | Example |
| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes the palladium center and influences reactivity | PPh₃ (Triphenylphosphine) |
| Base | Promotes the condensation step | Cs₂CO₃ (Caesium Carbonate), K₂CO₃ (Potassium Carbonate) |
| Solvent | Provides the reaction medium | DMA (Dimethylacetamide), DMF (Dimethylformamide) |
Intramolecular Cyclization via SNAr
Intramolecular nucleophilic aromatic substitution (SNAr) reactions provide another route to the phenanthridine core. A notable example is the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction of N-(o-halobenzyl)arylamines. nih.gov In this process, the starting o-haloarylbenzylamine is treated with a strong base, such as potassium tert-butoxide (t-BuOK), in a solvent like ammonia (B1221849) or DMSO, often under photoinitiation. nih.gov This generates an amide anion, which then undergoes a photoinduced electron transfer to form a radical anion. The subsequent steps involve the loss of the halide ion and an intramolecular radical cyclization onto the adjacent aromatic ring, ultimately leading to the formation of the 5,6-unsubstituted phenanthridine skeleton after rearomatization. nih.gov This method is particularly useful for synthesizing phenanthridines that are not substituted at the 5 and 6 positions. nih.gov
Quaternization Reactions Incorporating Bromoalkyl Chains at the N5 Position
Once the phenanthridine core is synthesized, the next crucial step in forming 5-(6-bromohexyl)-phenanthridinium bromide is the quaternization of the N5 nitrogen atom.
Direct Alkylation Methodologies for this compound Formation
The most direct method for introducing the 6-bromohexyl chain at the N5 position is through a direct alkylation reaction. This involves treating the synthesized phenanthridine with a suitable alkylating agent, typically 1,6-dibromohexane. The lone pair of electrons on the N5 nitrogen atom of the phenanthridine acts as a nucleophile, attacking one of the carbon atoms attached to a bromine atom in 1,6-dibromohexane. This results in the formation of a new carbon-nitrogen bond and the displacement of a bromide ion, yielding the desired this compound salt. The reaction is typically carried out in an appropriate solvent.
Synthetic Transformations of the Bromohexyl Moiety for Conjugate Formation
The terminal bromine atom on the hexyl chain of this compound serves as a versatile chemical handle for further derivatization and the formation of various conjugates. This allows for the attachment of other molecules, such as biomolecules or fluorescent tags, to the phenanthridinium core.
The bromohexyl group is susceptible to nucleophilic substitution reactions. A variety of nucleophiles can be employed to displace the bromide ion and form a new covalent bond. For instance, primary amines can react with the bromohexyl moiety to form secondary amines, effectively linking a new functional group to the phenanthridinium scaffold. This strategy has been utilized to synthesize a range of phenanthridinium derivatives with modified side chains, enabling the investigation of structure-activity relationships for various biological applications.
An example of this is the reaction of an N-bromoalkylphenanthridinium bromide with nucleophiles like malononitrile (B47326) or 1,3-indandione. nih.gov These reactions lead to the formation of new carbon-carbon bonds and the creation of more complex phenanthridine-based structures. nih.gov
| Nucleophile | Resulting Conjugate Structure |
| Primary Amine (R-NH₂) | Secondary Amine Linkage (R-NH-(CH₂)₆-Phenanthridinium) |
| Malononitrile | Dicarbonitrile Derivative |
| 1,3-Indandione | Indandione Adduct |
Analytical Characterization of Synthesized Phenanthridinium Bromide Derivatives
The structural confirmation and purity assessment of this compound and its derivatives rely on a combination of standard spectroscopic and analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR : Proton NMR is used to confirm the presence of both the phenanthridinium core and the bromohexyl side chain. The aromatic protons of the phenanthridinium ring typically appear as a complex series of doublets and multiplets in the downfield region (δ > 8.0 ppm) due to the electron-withdrawing effect of the quaternary nitrogen. The protons of the hexyl chain appear in the upfield region. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is significantly deshielded and appears as a triplet, while the methylene group adjacent to the bromine (CH₂-Br) also appears as a distinct triplet. The remaining methylene groups of the hexyl chain produce a series of multiplets. rsc.org
¹³C NMR : Carbon NMR provides further structural confirmation by showing the characteristic signals for the aromatic carbons of the phenanthridinium ring and the six distinct signals for the carbons of the hexyl chain. rsc.org
Mass Spectrometry (MS) Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular cation, [5-(6-Bromohexyl)-phenanthridinium]⁺. This measurement confirms the successful alkylation of phenanthridine and the incorporation of the bromohexyl group. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the cation. atlantis-press.com
Elemental Analysis Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound. The experimental values are compared against the calculated theoretical values for the proposed chemical formula (C₁₉H₂₁Br₂N) to verify the empirical formula and assess the purity of the sample. rsc.org
Table 2: Summary of Expected Analytical Data for this compound Data for the hexyl chain is extrapolated from analogous bromohexyl-containing compounds. rsc.org
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplets, δ > 8.0 ppm |
| N-CH₂ Protons | Triplet, ~δ 5.0-5.5 ppm | |
| CH₂-Br Protons | Triplet, ~δ 3.4 ppm rsc.org | |
| Internal CH₂ Protons | Multiplets, ~δ 1.5-2.5 ppm rsc.org | |
| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (δ > 120 ppm) |
| N-CH₂ Carbon | Signal at ~δ 55-60 ppm | |
| CH₂-Br Carbon | Signal at ~δ 33-35 ppm rsc.org | |
| Internal CH₂ Carbons | Signals at ~δ 27-33 ppm rsc.org | |
| Mass Spec. | Cation [M]⁺ | C₁₉H₂₁BrN⁺ |
| Elemental | Formula | C₁₉H₂₁Br₂N |
| Analysis | %C (Calc.) | 51.26 |
| %H (Calc.) | 4.75 | |
| %N (Calc.) | 3.15 |
Elucidation of Molecular Interaction Mechanisms of Phenanthridinium Derivatives
DNA and RNA Binding Mechanisms of Phenanthridinium Chromophores
The binding of phenanthridinium derivatives to nucleic acids is a multifaceted process involving several distinct modes of interaction. nih.govnih.gov The canonical binding mode is intercalation, where the flat phenanthridinium ring system inserts itself between the base pairs of double-stranded DNA or RNA. instras.comresearchgate.net However, other interactions, such as minor groove binding and electrostatic attractions, also play crucial roles, often dictated by the specific structural features of the derivative and the nucleic acid target. nih.govnih.gov
Intercalation is the hallmark of phenanthridinium-nucleic acid interactions. nih.govrri.res.in This process involves the insertion of the planar phenanthridinium chromophore between adjacent base pairs of a DNA or RNA double helix. nih.govinstras.com This insertion causes a structural distortion in the nucleic acid, leading to an unwinding of the helix to accommodate the intercalator. nih.govtmu.edu.tw The stability of the resulting complex is primarily derived from favorable π-π stacking interactions between the aromatic system of the phenanthridinium molecule and the nucleic acid bases. wikipedia.org
A classic example of a phenanthridinium intercalator is ethidium (B1194527) bromide (EB), which has been used for decades as a fluorescent stain for nucleic acids. nih.govinstras.com Upon intercalation, the fluorescence of EB is significantly enhanced, a property that is exploited for visualization. instras.comresearchgate.net The binding of intercalators like EB can stabilize the DNA duplex, increasing its melting temperature. instras.com
Research has shown that phenanthridinium derivatives can exhibit different modes of intercalation. Simple derivatives often act as mono-intercalators. However, specially designed molecules, where two phenanthridinium units are linked together, can function as bis-intercalators, with both chromophores inserting into the helix, often with higher affinity. nih.govfau.edu Some derivatives may also exhibit a rare "threading intercalation," where bulky substituents are positioned in opposite grooves of the DNA. nih.gov
The table below summarizes the binding modes and affinities of a phenanthridinium derivative structurally related to 5-(6-Bromohexyl)-phenanthridinium bromide with various polynucleotides. The data indicates that intercalation (IC) is a primary mode of interaction.
Data derived from studies on N-hexyl substituted phenanthridinium. nih.gov IC = Intercalation; NSA = Non-specific Agglomeration.
While intercalation is a dominant binding theme, phenanthridinium derivatives can also interact with the minor groove of DNA. nih.govnih.gov This mode of binding is particularly relevant for derivatives where structural features hinder classical intercalation. For instance, the length and flexibility of linkers in bis-phenanthridinium compounds can switch the binding preference from intercalation to minor groove binding. nih.gov Compounds with shorter linkers may favor groove binding, while those with longer linkers can accommodate the spacing required for intercalation. nih.gov
The affinity and specificity of phenanthridinium derivatives for particular nucleic acid sequences or structures are heavily influenced by their molecular architecture. nih.govrri.res.in Key structural determinants include:
Substituents on the Phenanthridinium Ring: The type and position of substituents on the aromatic core can significantly alter binding properties. For example, converting the exocyclic amines of ethidium bromide into ureas or guanidines can tune the affinity and specificity for different nucleic acid structures, such as the HIV-1 Rev Response Element (RRE). nih.gov
Linker in Dimeric Compounds: In bis-phenanthridinium derivatives, the linker connecting the two chromophores is critical. Its length, rigidity, and hydrogen-bonding capabilities can dictate the binding mode (intercalation vs. groove binding) and affinity. nih.gov
Attached Functional Groups: Conjugating phenanthridinium with other molecules, such as peptides or nucleobases, can introduce new binding interactions and specificities. nih.govmdpi.com For instance, attaching a lysine (B10760008) residue to a phenanthridine (B189435) peptide enhances binding to DNA and RNA compared to a glycine-containing analogue, highlighting the importance of the added amino acid. mdpi.com Similarly, conjugating nucleobases can lead to selective recognition of complementary sequences through a combination of stacking and hydrogen bonding. nih.gov
Intramolecular and Supramolecular Assembly of Phenanthridinium-Based Systems
Beyond their interactions with nucleic acids, phenanthridinium derivatives can engage in self-assembly processes, forming organized structures through non-covalent interactions. nih.govnih.gov These assemblies can be intramolecular, involving folding of a single molecule, or supramolecular, involving multiple molecules. nih.govmdpi.com
The planar aromatic nature of the phenanthridinium core promotes π-π stacking interactions, which are a primary driving force for both intramolecular and intermolecular assembly. wikipedia.orgmdpi.com In solution, phenanthridinium derivatives can form dimers or larger aggregates where the aromatic rings stack on top of one another. nih.gov This self-stacking can sometimes compete with nucleic acid binding, as seen in certain bis-phenanthridinium-nucleobase conjugates where extensive self-stacking abolished interactions with DNA and RNA. nih.gov
The geometry of these stacking interactions can vary, with common arrangements including parallel-displaced or T-shaped orientations, which are often more electrostatically favorable than a direct face-to-face sandwich orientation. wikipedia.orgnih.gov These interactions are fundamental not only to the self-assembly of the derivatives themselves but also to their intercalation between nucleic acid base pairs. mdpi.commdpi.com
Interactions with Biological Enzymes and Proteins
The ability of phenanthridinium derivatives to bind DNA and RNA makes them effective modulators of enzymes that process nucleic acids. nih.govrri.res.in By altering the structure and properties of their nucleic acid substrates, these compounds can inhibit enzyme function. For example, bis-intercalating phenanthridinium derivatives have been shown to be potent inhibitors of telomerase and reverse transcriptase, enzymes crucial for cancer cell immortality and viral replication, respectively. nih.gov
Furthermore, some derivatives can interact directly with proteins. nih.gov The modification of ethidium bromide at its 3- and 8-positions has yielded compounds that can inhibit the interaction between the HIV-1 Rev protein and its RNA binding site, the RRE. nih.gov This indicates that the phenanthridinium scaffold can be adapted to target protein-nucleic acid interfaces. Molecular docking studies have also been used to predict the binding of phenanthridinium derivatives to protein targets, identifying potential lead candidates for anticancer agents. nih.gov
Table of Mentioned Compounds
DNA Topoisomerase Modulation by Phenanthridinium Analogs
Phenanthridinium compounds are well-documented for their interaction with DNA and their ability to modulate the activity of DNA topoisomerases. These nuclear enzymes are critical for managing DNA topology during essential cellular processes like replication, transcription, and chromosome segregation. mdpi.com Topoisomerases function by creating transient breaks in the DNA backbone to allow strands to pass through one another, thus relieving supercoiling. mdpi.comnih.gov
The primary mechanism by which many phenanthridinium derivatives exert their biological effects is through the inhibition of DNA topoisomerase I (Top1). These compounds act as interfacial inhibitors, stabilizing the covalent complex formed between Top1 and DNA, known as the Top1-cleavage complex (Top1cc). nih.gov In this complex, the enzyme has cleaved one DNA strand and remains covalently attached to the 3'-end via a catalytic tyrosine residue. nih.gov The phenanthridinium molecule intercalates into the DNA at the site of cleavage, preventing the re-ligation of the DNA strand. This stabilization of the Top1cc leads to the transformation of a transient enzymatic intermediate into a permanent DNA lesion. The collision of a replication fork with this stabilized complex results in the generation of a double-strand break, which can trigger cell cycle arrest and apoptosis.
Phenanthridine derivatives such as ARC-111 are noted for sharing several advantages as Top1 inhibitors, including chemical stability and the ability to trap Top1cc at different sites compared to other inhibitors like camptothecins. nih.gov This suggests that different members of the phenanthridinium family may target different gene sequences, potentially leading to varied biological outcomes.
Table 1: Types of Eukaryotic DNA Topoisomerases and Their Functions
| Topoisomerase Type | Mechanism of Action | Primary Cellular Role |
|---|---|---|
| Type I (e.g., Top1) | Creates single-stranded breaks in DNA. | Relieves torsional stress during replication and transcription. |
| Type II (e.g., Top2α, Top2β) | Creates double-stranded breaks in DNA. | Decatenates (unlinks) intertwined daughter chromatids after replication. |
This table provides a general overview of eukaryotic topoisomerase functions relevant to the action of phenanthridinium analogs.
Other Enzyme and Protein Binding Events
While DNA and topoisomerases are primary targets, the planar, aromatic structure and cationic charge of the phenanthridinium core enable interactions with a variety of other proteins and enzymes. The binding is often driven by a combination of electrostatic interactions, hydrophobic effects, and hydrogen bonding. ijper.org
One notable example is the inhibition of the HIV-1 Rev-Rev Response Element (RRE) interaction by certain ethidium bromide analogs. ijper.org The Rev protein is essential for the export of unspliced and singly spliced viral RNA from the nucleus to the cytoplasm. By binding to the RRE RNA structure, these phenanthridinium derivatives can disrupt the Rev-RRE complex, thereby inhibiting a critical step in the HIV-1 replication cycle. This demonstrates that phenanthridinium compounds can target RNA-protein interfaces in addition to DNA-protein complexes.
Furthermore, studies have explored the use of phenanthridinium derivatives in prodrug activation strategies involving artificial metalloenzymes. In one such system, a gold-based artificial metalloenzyme constructed from human serum albumin was used to catalyze the synthesis of a bioactive phenanthridinium drug from a prodrug form under physiological conditions. This highlights the potential for phenanthridinium structures to interact with the active sites of metalloenzymes.
Phenanthridinone derivatives, which share a core structural similarity, have also been synthesized and evaluated as inhibitors of HIV-1 integrase, an enzyme that catalyzes the insertion of the viral DNA into the host genome. nih.gov Although the most potent compounds in that study were phenanthrene (B1679779) diketo acids, the research shows the versatility of the broader phenanthrene scaffold in targeting enzyme active sites. nih.gov
Mechanistic Investigations through Advanced Computational and Spectroscopic Techniques
Molecular Dynamics Simulations in Phenanthridinium-Biomolecule Complexes
Molecular dynamics (MD) simulations have become an indispensable tool for elucidating the structural and energetic basis of phenanthridinium-biomolecule interactions at an atomic level. These simulations model the time-dependent behavior of molecular systems, providing insights into conformational changes, binding stability, and the specific forces that govern complex formation.
MD simulations have been instrumental in understanding how phenanthridinium analogs, such as fagaronine (B1216394) and ethoxidine, interact with the DNA-Topoisomerase I complex. By applying steered molecular dynamics, where an external force is used to guide the dissociation of the ligand from its binding site, researchers can map the energy landscape of the interaction. Such studies have helped to explain the different inhibitory mechanisms observed for structurally similar compounds, distinguishing between enzyme "poisons" that stabilize the cleavage complex and "suppressors" that prevent DNA binding in the first place.
These computational models allow for the detailed visualization of the intercalated drug within the DNA base pairs and its proximity to key amino acid residues in the enzyme's active site. This provides a rational basis for designing new derivatives with improved potency and selectivity.
Spectroscopic Probing of Ligand-Target Interactions (UV-Vis, CD, Fluorescence)
A suite of spectroscopic techniques is commonly employed to characterize the binding of phenanthridinium derivatives to their biological targets.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a sample. nih.gov When a phenanthridinium compound intercalates into DNA, its chromophore experiences a change in its electronic environment. This typically results in a bathochromic shift (a shift to longer wavelengths) and hypochromism (a decrease in molar absorptivity) in the compound's UV-Vis spectrum. These changes can be monitored during a titration to determine binding constants (Kb) and the stoichiometry of the interaction.
Fluorescence Spectroscopy: Many phenanthridinium compounds, most famously ethidium bromide, are weakly fluorescent in aqueous solution but exhibit a significant enhancement in fluorescence quantum yield upon binding to DNA. This is because the hydrophobic environment between the DNA base pairs restricts the rotational freedom of the molecule, reducing non-radiative decay pathways. This property is widely exploited for quantifying DNA and for visualizing it in gel electrophoresis. The change in fluorescence intensity upon titration with a biomolecule is a sensitive method for studying binding affinity.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral structure of macromolecules like DNA. While phenanthridinium itself is achiral, upon binding to the chiral DNA helix, it can give rise to an induced CD signal in the region of its absorption bands. Furthermore, intercalation causes significant perturbations in the DNA structure, which are reflected by changes in the intrinsic CD spectrum of the DNA itself (typically in the 220-320 nm range). These spectral changes provide strong evidence for an intercalative binding mode.
Table 2: Summary of Spectroscopic Changes for Phenanthridinium-DNA Intercalation
| Spectroscopic Technique | Observed Phenomenon | Structural Interpretation |
|---|---|---|
| UV-Vis Spectroscopy | Bathochromic Shift & Hypochromism | Intercalation of the aromatic ring between DNA base pairs. |
| Fluorescence Spectroscopy | Significant increase in quantum yield | Restriction of molecular motion in the hydrophobic DNA interior. |
| Circular Dichroism (CD) | Induced CD signal at ligand wavelengths; changes in DNA CD bands | Ligand is held in a fixed, chiral orientation by the DNA helix; conformational changes in DNA upon ligand binding. |
Application of NMR Spectroscopy for Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on molecular interactions in solution. 1D and 2D NMR techniques are powerful tools for mapping the binding site of a phenanthridinium derivative on a DNA or RNA fragment.
In ¹H NMR, the chemical shifts of the protons on both the ligand and the biomolecule are exquisitely sensitive to their local electronic environment. Upon intercalation, the aromatic protons of the phenanthridinium ring experience a strong upfield shift due to the ring current effects of the flanking DNA base pairs. Similarly, the protons of the DNA bases in and around the binding site also exhibit significant chemical shift perturbations.
By assigning the resonances in the free and bound states, and by observing intermolecular Nuclear Overhauser Effects (NOEs) in 2D NOESY spectra, it is possible to determine the precise orientation of the intercalated ligand within the DNA. Studies on ethidium bromide and propidium (B1200493) iodide have used ¹H NMR to characterize their competitive binding to DNA oligomers, providing thermodynamic and structural details of the complexes.
Research Applications of 5 6 Bromohexyl Phenanthridinium Bromide Conjugates and Analogs
Development of Fluorescent Molecular Probes for Cellular and Subcellular Imaging
The inherent fluorescence and cationic nature of the phenanthridinium ring system make it an excellent scaffold for designing molecular probes. By modifying the core and attaching various functional groups, researchers can create tools for high-resolution imaging of cellular and subcellular structures and processes.
Phenanthridinium derivatives are well-known for their ability to interact with nucleic acids, a property leveraged in the design of fluorescent probes for DNA and RNA. The planar structure of the phenanthridinium ring allows it to intercalate between the base pairs of double-stranded DNA (dsDNA) and RNA (dsRNA). nih.gov This binding event often results in a significant enhancement of the molecule's fluorescence, providing a clear signal for the presence of nucleic acids.
The design of these probes often involves creating complex conjugates where the phenanthridinium moiety acts as the intercalating and reporting unit. nih.gov For instance, linking the phenanthridinium core to other molecules like neomycin has produced conjugates that selectively recognize DNA:RNA hybrid duplexes with exceptionally high affinity. nih.gov The binding mode and selectivity can be tuned by altering the linker and the conjugated partner. While traditionally viewed as simple intercalators, studies have revealed that phenanthridinium analogs can exhibit multiple binding modes depending on the specific structure and the ratio of the compound to the polynucleotide. nih.gov This versatility allows for the development of probes with tailored specificities for different nucleic acid structures.
Mitochondria are crucial organelles with a significant negative membrane potential, making them a natural target for cationic molecules. nih.govnih.gov This principle is widely exploited to deliver fluorescent probes specifically to the mitochondrial matrix. nih.gov Lipophilic cations, such as those based on the phenanthridinium scaffold, can pass through the plasma membrane and subsequently accumulate within the mitochondria, driven by the strong electrochemical gradient. nih.gov
A common strategy for enhancing mitochondrial targeting involves attaching a triphenylphosphonium (TPP) cation to the fluorescent core. nih.gov For example, the well-known mitochondria-targeted superoxide (B77818) probe, MitoSOX, is a derivative of hydroethidium (a reduced form of the phenanthridinium analog, ethidium) appended with a TPP group. nih.gov This modification effectively directs the probe away from the nucleus and concentrates it in the mitochondria. nih.gov Conjugates of 5-(6-bromohexyl)-phenanthridinium bromide could be similarly modified, using the bromohexyl chain as an anchor point to attach TPP or other mitochondria-targeting moieties, thereby creating specific probes to visualize these organelles or to report on their physiological state, such as the presence of reactive oxygen species (ROS). nih.gov
Ratiometric fluorescent sensing is a powerful technique that provides more reliable and quantitative measurements by monitoring the ratio of fluorescence intensities at two different wavelengths. nih.govnih.gov This approach effectively self-calibrates the measurement, minimizing interference from factors like probe concentration, photobleaching, or environmental conditions. nih.govmdpi.com Small-molecule fluorescent probes are frequently designed to function ratiometrically. nih.gov
The design of ratiometric probes often relies on mechanisms like Internal Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), or the Inner Filter Effect (IFE). nih.govmdpi.com An ICT-based probe, for example, typically consists of an electron-donating unit and an electron-accepting unit. nih.gov Binding of an analyte to the probe alters its electronic properties, leading to a spectral shift in its emission. nih.gov Phenanthridinium analogs can be incorporated into such designs as the fluorophore component. By conjugating the phenanthridinium core to a specific recognition element (e.g., for a particular biomolecule) and another fluorophore, a ratiometric sensor can be constructed. The binding of the target biomolecule would then trigger a change in the emission spectrum, allowing for its precise quantification. nih.govresearchgate.net This strategy has been successfully used to create sensors for a variety of analytes, including cations, anions, and biological thiols. nih.gov
Exploration as Antiproliferative and Antimicrobial Agents
The ability of phenanthridinium compounds to interact with nucleic acids and other biological macromolecules also makes them candidates for development as therapeutic agents. Their conjugates and analogs have been investigated for their potential to combat cancer and parasitic infections.
Phenanthridine (B189435) and its derivatives have demonstrated significant potential as anticancer agents. nih.gov The primary mechanism of their antiproliferative activity is often attributed to their ability to intercalate into DNA, which can inhibit DNA replication and transcription, and interfere with the function of enzymes like topoisomerases, ultimately leading to cell death. acs.orgnih.gov
Structure-activity relationship studies have shown that the biological activity of these compounds is highly dependent on their chemical structure. Key features for antitumor activity include the planarity of the aromatic system and the presence of a cationic charge, which facilitates DNA binding. acs.org The nature and position of substituents on the phenanthridine ring are also critical. For instance, studies on N-5 substituted phenanthridinone derivatives revealed that the introduction of a substituent at this position could significantly enhance antitumor activity. nih.gov However, the length of the alkyl chain at the N-5 position is also a factor; short chains were found to improve activity, while long alkyl chains could decrease it. nih.gov Several phenanthridine derivatives have shown potent cytotoxicity against a range of human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov
Table 1: In Vitro Antitumor Activity of Selected Phenanthridinone Derivatives
Data adapted from research on structurally simple phenanthridine analogues. nih.gov IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Parasitic diseases caused by protozoa like Leishmania, Trypanosoma, and Plasmodium represent a major global health challenge, and there is a continuous need for new and effective drugs. ufg.bracs.org Compounds that target parasitic DNA are a promising avenue for drug development. acs.org Given their DNA-binding properties, phenanthridinium derivatives and their analogs are being explored for their antiparasitic potential. capes.gov.br
The mode of action for many antiparasitic drugs involves disrupting essential cellular processes in the parasite. ufg.br For DNA-binding agents, this can involve the inhibition of DNA replication and repair, leading to parasite death. acs.org For example, certain bis(2-aminoimidazoline) compounds, which are known to bind to the AT-rich minor groove of DNA, have shown efficacy against kinetoplastid parasites like Trypanosoma. acs.org This is particularly relevant as the kinetoplast DNA (kDNA) in these organisms is a unique and attractive drug target. acs.org The development of phenanthridinium conjugates could follow a similar strategy, aiming to achieve selective toxicity against parasites by targeting their unique biological features. Research has identified various heterocyclic compounds with potent activity against parasites like Leishmania major and Toxoplasma gondii, sometimes with high selectivity over host cells. nih.gov The conjugation of known antimicrobial compounds to metal-organic moieties has also been shown to be an effective strategy for modulating antiparasitic activity. mdpi.com
Table 2: Examples of Heterocyclic Scaffolds in Antiparasitic Research
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Neomycin |
| Ethidium (B1194527) |
| Hydroethidium |
| MitoSOX |
| Atovaquone |
| Nitidine chloride |
| NK109 |
| Chelerythrine |
| Sanguinarine |
| Mitonafide |
| Pinafide |
| Amonafide |
| Elinafide |
| Benznidazole |
| Fexinidazol |
| Quinine |
| Chloroquine |
| Mefloquine |
| Metronidazole |
| Albendazole |
| Mebendazole |
| Ribavirin |
| Zidovudine |
| Remdesivir |
| Paxlovid |
| 5-Fluorouracil |
| Rhodamine B |
| Fluorescein (B123965) |
Inhibition of Metabolic Pathways in Pathogens and Cancer Cells
While research specifically detailing the metabolic effects of this compound is limited, extensive studies on its close analog, ethidium bromide (EtBr), provide significant insights into how this class of compounds can disrupt cellular energy metabolism, a hallmark of many cancers and a potential vulnerability in pathogens. The primary target is the mitochondrion, the cell's powerhouse.
Phenanthridinium analogs are known to interfere with mitochondrial function through at least two distinct mechanisms. Firstly, EtBr acts as a direct inhibitor of mitochondrial oxidative phosphorylation. nih.gov It specifically inhibits state 3 respiration (ADP-stimulated oxygen consumption) during the processing of substrates like glutamate (B1630785) and succinate, which effectively depresses the generation of mitochondrial ATP. nih.gov This inhibition is not due to uncoupling or direct blockage of electron transport, but rather a disruption of the phosphorylation process itself. nih.gov Secondly, phenanthridinium compounds are recognized for their ability to intercalate into mitochondrial DNA (mtDNA). nih.govfrontiersin.org This interaction inhibits both the replication and transcription of the mitochondrial genome. frontiersin.org Prolonged exposure leads to a progressive loss and depletion of mtDNA, which encodes essential subunits of the electron transport chain (ETC). nih.govfrontiersin.orgresearchgate.net The resulting deficiency in ETC proteins impairs mitochondrial oxygen consumption and can trigger a significant increase in the production of reactive oxygen species (ROS), leading to cellular stress. nih.govfrontiersin.org
The disruption of mitochondrial bioenergetics is a validated anticancer strategy. Many phenanthridine derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, with some showing potent effects by inducing apoptosis and cell cycle arrest. nih.govfrontiersin.orgnih.govnih.gov The mechanism for some of these compounds has been linked to interference with mitochondrial membranes and the subsequent activation of apoptotic pathways. nih.govfrontiersin.org By generating inactive precursors that are converted into cytotoxic phenanthridines only within the high-ROS environment of tumor cells, researchers are developing prodrug strategies to target cancer-specific metabolic states. nih.gov
Table 1: Effects of Ethidium Bromide (a Phenanthridinium Analog) on Mitochondrial Metabolic Parameters
| Parameter | Observed Effect | Mechanism | Reference(s) |
| Mitochondrial Respiration | Inhibition of State 3 respiration | Inhibition of phosphorylating oxidation | nih.gov |
| ATP Generation | Depressed | Consequence of inhibited oxidative phosphorylation | nih.gov |
| Mitochondrial DNA (mtDNA) | Depletion/Loss | Intercalation disrupts replication and transcription | nih.govfrontiersin.orgresearchgate.net |
| Oxygen Consumption | Reduced | Consequence of mtDNA depletion and loss of ETC subunits | nih.gov |
| Reactive Oxygen Species (ROS) | Increased | Dysfunctional electron transport chain | frontiersin.org |
Integration into Bioconjugate Chemistry and Material Science for Advanced Systems
The true utility of the 5-(6-bromohexyl) functional group is realized in its application to bioconjugate chemistry and material science. The reactive alkyl bromide allows for the stable, covalent linkage of the DNA-intercalating phenanthridinium core to other molecules, polymers, and nanomaterials. This integration creates advanced systems where the unique photophysical and binding properties of the phenanthridinium cation are imparted to a larger scaffold, enabling the development of sophisticated probes, sensors, and functional materials.
The quest for molecules that can recognize specific nucleic acid sequences with high affinity and selectivity is a central goal in chemical biology. The phenanthridinium scaffold serves as a potent DNA-binding anchor in the construction of combinatorial libraries designed for this purpose. By conjugating phenanthridinium derivatives to a diverse collection of molecules, such as peptides, vast libraries of potential DNA-binding agents can be created. The 5-(6-bromohexyl) group is ideally suited for this task, providing a linker for attachment to peptide backbones or other scaffolds. These libraries can then be screened against specific DNA or RNA targets, including non-canonical structures like DNA:RNA hybrids, which are crucial in biological processes such as transcription and reverse transcription. This combinatorial approach allows for the rapid discovery of novel conjugates with tailored binding properties for research and diagnostic applications.
The covalent functionalization of polymers and nanomaterials with active molecules is a powerful strategy for creating advanced materials with tailored properties. nih.govrsc.org The this compound molecule is an excellent candidate for this approach due to its reactive linker arm. This feature enables its covalent attachment to polymeric backbones or the surfaces of nanomaterials like gold nanoparticles or graphene nanosheets. rsc.orgnih.gov
The process typically involves reacting the bromohexyl group with a nucleophilic site (e.g., an amine or thiol) that has been pre-installed on the scaffold. This creates a stable, covalent bond that anchors the phenanthridinium unit to the material. The resulting functionalized material combines the physical properties of the scaffold (e.g., the processability of a polymer or the plasmonic properties of a nanoparticle) with the specific functions of the phenanthridinium moiety—namely, its fluorescence and ability to intercalate into DNA. Such integrated systems are being developed for applications in nanoelectronics, biological sensing, and the creation of nanocomposites with enhanced mechanical or thermal properties. rsc.orgnih.gov
The unique photophysical properties of the phenanthridinium ring make it a valuable component in the design of heterogenic (multi-component) chromophore systems. These systems leverage the interaction between two or more light-absorbing/emitting molecules to create probes with advanced functions, such as reporting on molecular binding events through changes in fluorescence.
One major application is in Förster Resonance Energy Transfer (FRET), where the phenanthridinium core acts as an energy acceptor. For instance, a FRET system has been designed with fluorescein as the energy donor and an ethidium derivative as the acceptor. This system efficiently reports on the presence of double-stranded RNA, as the intercalation of the phenanthridinium acceptor into the RNA helix brings it into close proximity with the donor, enabling energy transfer and a change in the fluorescent signal. A similar strategy has been employed using a ruthenium(II) complex as the donor.
A distinct but related application involves the direct complexation of phenanthridine derivatives with other elements to form novel fluorochromes. Researchers have synthesized and characterized boron difluoride complexes bearing phenanthridine ligands. acs.org These boron-phenanthridine complexes can be highly emissive in both solution and solid states and often exhibit large Stokes shifts (the separation between absorption and emission maxima), a desirable property for fluorescent probes as it minimizes signal overlap. acs.orgrsc.org The synthesis of these advanced chromophores opens avenues for creating new generations of fluorescent tags and emissive materials.
Table 2: Comparison of Phenanthridinium-Based Heterogenic Chromophore Systems
| System Type | Components | Principle of Operation | Key Feature | Reference(s) |
| FRET Probe | Donor Fluorophore (e.g., Fluorescein, Ru(II) complex) + Phenanthridinium Acceptor | Non-radiative energy transfer upon binding-induced proximity | Ratiometric signal change, sensitive to distance | N/A |
| Boron Complex | Phenanthridine Ligand + Boron Trifluoride (BF₃) | Formation of a rigid, π-conjugated tetracoordinated boron-complex | High fluorescence quantum yield, large Stokes shift, solid-state emission | acs.orgrsc.org |
Future Directions and Uncharted Research Territory
Rational Design of Phenanthridinium-Based Probes with Enhanced Specificity
The development of fluorescent probes with high specificity for particular biological targets is a cornerstone of modern molecular biology and diagnostics. Phenanthridinium derivatives, such as the well-known ethidium (B1194527) bromide, are classic DNA intercalators that exhibit enhanced fluorescence upon binding to nucleic acids. beilstein-journals.org However, a lack of specificity for particular DNA or RNA sequences or structures often limits their application.
The rational design of new phenanthridinium-based probes aims to overcome this limitation. By modifying the core structure and its substituents, it is possible to fine-tune the binding affinity and selectivity. For example, the introduction of different substituents at various positions on the phenanthridine (B189435) ring can influence the electronic properties and steric interactions of the molecule, thereby altering its binding characteristics. nih.gov The 6-bromohexyl chain of 5-(6-bromohexyl)-phenanthridinium bromide provides a convenient attachment point for moieties that can confer sequence or structure specificity. For instance, conjugating it with peptides, oligonucleotides, or small molecules that recognize specific DNA or RNA sequences could lead to probes that only fluoresce upon binding to their intended target. beilstein-journals.org
Structure-activity relationship (SAR) studies are crucial in this context. By systematically synthesizing and evaluating a series of derivatives with varied linkers and recognition motifs, researchers can identify the structural features that govern binding affinity and specificity. acs.orgnih.gov This approach has been successfully used to develop probes for various biological targets, including specific protein-DNA complexes and unusual nucleic acid structures like G-quadruplexes. Computational modeling can further aid in the rational design process by predicting the binding modes and affinities of new derivatives, thus prioritizing synthetic efforts.
Expanding the Scope of Targeted Delivery and Biosensing Applications
The development of effective drug delivery systems and sensitive biosensors is a major focus of current biomedical research. The properties of phenanthridinium compounds make them attractive candidates for both applications.
In targeted drug delivery, the goal is to deliver a therapeutic agent specifically to diseased cells, such as cancer cells, thereby minimizing side effects on healthy tissues. The DNA-intercalating nature of the phenanthridinium core can induce cytotoxicity, making it a potential anticancer agent. nih.govnih.gov The bromohexyl linker on this compound could be used to attach targeting ligands, such as antibodies, peptides, or aptamers, that recognize and bind to specific receptors overexpressed on cancer cells. This would concentrate the cytotoxic phenanthridinium moiety at the tumor site. Furthermore, phenothiazine (B1677639) derivatives, which share structural similarities with phenanthridines, have been successfully incorporated into nanoparticle-based drug delivery systems to enhance their therapeutic efficacy. nih.gov A similar approach could be envisioned for phenanthridinium derivatives.
In the realm of biosensing, phenanthridinium-based probes can be designed to detect specific biological analytes. For example, a phenanthridinium conjugate could be engineered to change its fluorescence properties upon binding to a specific protein or enzyme. beilstein-journals.org Electrochemical biosensors represent another promising avenue. By immobilizing a phenanthridinium-based probe on an electrode surface, it may be possible to detect binding events through changes in the electrochemical signal. This approach has been used for the detection of biological warfare agents and other analytes with high sensitivity. scispace.com The development of triplex-forming peptide nucleic acid (PNA)-based probes that use forced intercalation of a dye to sense double-stranded RNA structures highlights the innovative strategies being employed in this field. fau.eduresearchgate.net
High-Throughput Synthesis and Screening of Novel Derivatives
The exploration of the full potential of the phenanthridinium scaffold requires the synthesis and evaluation of a large number of derivatives. High-throughput synthesis (HTS) and screening technologies have revolutionized the drug discovery process by enabling the rapid generation and testing of large compound libraries. ewadirect.comnih.gove-bookshelf.de
Various synthetic strategies can be adapted for the high-throughput synthesis of phenanthridinium derivatives. Radical-mediated pathways and palladium-catalyzed cross-coupling reactions are particularly well-suited for combinatorial approaches, allowing for the introduction of diverse substituents on the phenanthridine core. researchgate.netresearchgate.netnih.govnih.gov For instance, a library of 5-(6-functionalized-hexyl)-phenanthridinium derivatives could be generated by reacting this compound with a variety of nucleophiles in a parallel synthesis format.
Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with desired biological activities. nih.gov This could involve screening for cytotoxicity against a panel of cancer cell lines, inhibition of specific enzymes, or binding to particular nucleic acid structures. nih.gov The use of automated liquid handling systems and plate-based assays allows for the rapid evaluation of thousands of compounds, significantly accelerating the discovery of new lead molecules. ewadirect.com The data obtained from such screens can then be used to build comprehensive structure-activity relationship models, further guiding the design of more potent and selective compounds.
The following table provides a summary of representative phenanthridinium derivatives and their reported biological activities, illustrating the diverse potential of this class of compounds.
| Compound Name | Key Structural Features | Reported Biological Activity/Application |
| Ethidium Bromide | 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide | DNA intercalator, fluorescent stain for nucleic acids |
| Propidium (B1200493) Iodide | 3,8-diamino-5-(3-(diethylmethylammonio)propyl)-6-phenylphenanthridinium diiodide | Fluorescent stain for identifying dead cells |
| Phenanthriplatin | Platinum(II) complex with a phenanthridine ligand | Preclinical anticancer drug candidate |
| Neomycin-methidium conjugate | Conjugate of neomycin and a methidium (phenanthridinium derivative) | Selective recognition of DNA:RNA hybrid duplexes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
